(2Z)-2-hydroxyimino-3H-inden-1-one
Description
(2Z)-2-Hydroxyimino-3H-inden-1-one (CAS: 15028-10-1, molecular formula: C₉H₇NO₂, molecular weight: 161.16 g/mol) is a bicyclic compound featuring an indenone core modified with a hydroxyimino (N-OH) group at the 2-position. The Z-configuration of the oxime group is critical for its stereoelectronic properties, influencing its reactivity and intermolecular interactions.
Properties
IUPAC Name |
(2Z)-2-hydroxyimino-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,12H,5H2/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEXMSPEUDRDPH-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-10-1 | |
| Record name | 2-Oximino-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-hydroxyimino-3H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-hydroxyimino-3H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxyimino group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2Z)-2-hydroxyimino-3H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-hydroxyimino-3H-inden-1-one involves its interaction with molecular targets through the hydroxyimino group. This group can form hydrogen bonds and participate in redox reactions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indenone Core
2.1.1. (2Z)-2-[(Dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one ()
- Structure: Replaces the hydroxyimino group with a dimethylamino-methylidene substituent.
- Key Properties: Reduced hydrogen-bonding capacity (H donors: 0 vs. 1 in the target compound).
- Applications : Likely explored in organic synthesis for metal coordination or as a precursor for heterocyclic systems.
2.1.2. 2-Benzoyl-2,3-dihydro-3-methyl-1H-inden-1-one ()
- Structure : Benzoyl and methyl substituents at positions 2 and 3.
- Key Properties :
- Higher molecular weight (250.29 g/mol vs. 161.16 g/mol).
- Increased steric bulk may hinder crystallization or intermolecular interactions.
- Applications: Potential use in materials science due to extended conjugation from the benzoyl group.
2.1.3. (2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one ()
- Structure : 4-Methoxybenzylidene substituent in the E-configuration.
- Key Properties :
Pharmacologically Active Derivatives
2.2.1. GDC-0879 ()
- Structure: Incorporates a hydroxyimino-dihydroindenyl group into a pyrazole-based B-Raf kinase inhibitor.
- Key Properties: Potent inhibition of phosphorylated MEK1 (IC₅₀: 3.06 µM in tumor xenografts). Requires ≥60% pMEK1 inhibition for tumor stasis, highlighting the hydroxyimino group’s role in target binding .
- Contrast : Unlike the parent compound, GDC-0879’s biological activity depends on integration into a larger pharmacophore.
2.2.2. SB-590885 ()
- Structure: Pyridinyl-imidazolyl indenone oxime.
- Key Properties: Acts as a selective kinase inhibitor, leveraging the indenone-oxime scaffold for ATP-binding site interactions. Higher molecular complexity (C₂₇H₂₇N₅O₂) compared to the simpler hydroxyimino-indenone .
Electronic and Steric Modifications
2.3.1. 2,3-Dihydro-1H-indene-2-carbaldehyde ()
- Structure: Aldehyde substituent replaces the hydroxyimino group.
- Key Properties: Increased electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions. ~49 Ų for hydroxyimino derivatives) .
2.3.2. (2E)-2-[(3-Ethylbenzothiazolylidene)ethylidene]indan-1-one ()
- Structure : Benzothiazole-derived substituent with extended conjugation.
- Key Properties: Strong electron-withdrawing effects from the benzothiazole ring, altering redox properties. Potential applications in optoelectronics due to charge-transfer transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
